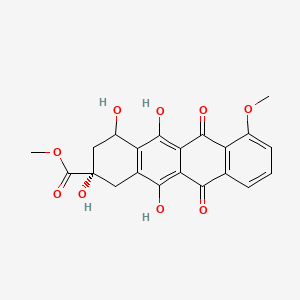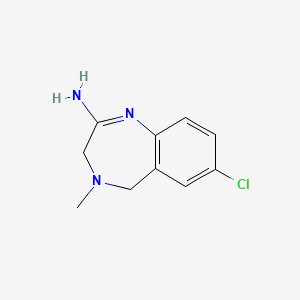
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is a complex organic compound with significant importance in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacene skeleton.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the naphthacene core using reagents such as hydroxylating agents and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Quinones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential as an antibiotic and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in various manufacturing processes.
相似化合物的比较
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and anticancer properties.
Tetracycline: An antibiotic with a similar naphthacene core structure, used to treat bacterial infections.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
(2S-cis)-1,2,3,4,6,11-Hexahydro-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-2-Naphthacenecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
属性
分子式 |
C21H18O9 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
methyl (2S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O9/c1-29-11-5-3-4-8-13(11)19(26)15-14(16(8)23)17(24)9-6-21(28,20(27)30-2)7-10(22)12(9)18(15)25/h3-5,10,22,24-25,28H,6-7H2,1-2H3/t10?,21-/m0/s1 |
InChI 键 |
ZVJOTGPRIKIAFF-MNKSETBFSA-N |
手性 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
规范 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)OC)O)C(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)









![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)


